molecular formula C3H8N2O2 B3244040 (2R)-N,2-Dihydroxypropanimidamide CAS No. 1609388-33-1

(2R)-N,2-Dihydroxypropanimidamide

Cat. No. B3244040
CAS RN: 1609388-33-1
M. Wt: 104.11 g/mol
InChI Key: TWQGERCRJDBWSY-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-N,2-Dihydroxypropanimidamide” is a chemical compound with the molecular formula C3H8N2O2 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “(2R)-N,2-Dihydroxypropanimidamide” consists of 3 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 104.108 Da and the monoisotopic mass is 104.058578 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-N,2-Dihydroxypropanimidamide” such as melting point, boiling point, and density are not specified in the available sources .

Mechanism of Action

The mechanism of action of “(2R)-N,2-Dihydroxypropanimidamide” is not specified in the available sources .

Safety and Hazards

Information regarding the safety and hazards of “(2R)-N,2-Dihydroxypropanimidamide” is not available in the sources I found .

properties

IUPAC Name

(2R)-N',2-dihydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2(6)3(4)5-7/h2,6-7H,1H3,(H2,4,5)/t2-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQGERCRJDBWSY-UWTATZPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C(=N/O)/N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N,2-Dihydroxypropanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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